

An In-Depth Technical Guide to Methyltriphenoxyphosphonium Iodide (Triphenyl Phosphite Methiodide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyltriphenoxyphosphonium iodide**

Cat. No.: **B024030**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenoxyphosphonium iodide, also known by its synonym triphenyl phosphite methiodide, is a versatile phosphonium salt widely utilized in organic synthesis. It serves as a key reagent in a variety of chemical transformations, including the conversion of alcohols to alkyl iodides, dehydration of alcohols to alkenes, and dehydrohalogenation reactions. Its utility is particularly notable in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical Properties and Synonyms

Property	Value
Synonyms	Triphenyl phosphite methiodide, Methyltriphenoxypyrophosphorus(1+) Iodide
CAS Number	17579-99-6 [1] [2] [3]
Molecular Formula	C ₁₉ H ₁₈ IO ₃ P [1] [2]
Molecular Weight	452.22 g/mol [1] [2]
Appearance	Beige to light brown powder [1]
Melting Point	142-146 °C [1] [3]
Solubility	Soluble in many organic solvents

Core Applications

Methyltriphenoxypyrophosphonium iodide is a reagent of choice for several critical organic transformations:

- Conversion of Alcohols to Alkyl Iodides: It provides a reliable method for the synthesis of primary and secondary alkyl iodides from the corresponding alcohols. This reaction is particularly useful for sterically hindered alcohols.
- Dehydration of Alcohols: Under specific conditions, it acts as an effective dehydrating agent, converting alcohols into alkenes. The choice of solvent plays a crucial role in the outcome of this reaction.
- Dehydrohalogenation: It can be employed to induce the elimination of hydrogen halides from alkyl halides, leading to the formation of alkenes.
- Nucleoside Chemistry: It is used for the selective conversion of the 5'-hydroxyl group of nucleosides to the corresponding 5'-deoxy-5'-iodo derivative, a key transformation in the synthesis of modified nucleosides for therapeutic and diagnostic applications.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Synthesis of Alkyl Iodides from Alcohols

This protocol details the preparation of neopentyl iodide from neopentyl alcohol, a classic example of converting a sterically hindered primary alcohol to the corresponding iodide.

Procedure A: For Sterically Hindered Alcohols (e.g., Neopentyl Iodide)^{[7][8]}

- Apparatus Setup: A 500-mL, two-necked, round-bottomed flask is fitted with a reflux condenser, which is equipped with a calcium chloride drying tube to protect the reaction from moisture. A thermometer is placed to monitor the temperature of the liquid.
- Reagent Charging: The flask is charged with 136 g (115 mL, 0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (37 mL, 0.60 mole) of methyl iodide.
- Reaction: The mixture is heated under gentle reflux using an electric heating mantle. The temperature of the refluxing liquid will initially be around 75–80°C and will gradually rise to about 130°C. This process takes approximately 24 hours, during which the mixture will darken and begin to fume. The heat input should be adjusted as the reflux rate changes.
- Workup and Purification:
 - The reaction mixture is distilled under reduced pressure through a 13-cm Vigreux column. The fraction boiling below 65°C (at 50 mm Hg) is collected.
 - The collected fraction is washed first with 50 mL of water, and then with 50-mL portions of cold 1 N sodium hydroxide solution until the washings are free of phenol.
 - The product is washed again with 50 mL of water and then dried over anhydrous calcium chloride.
 - Final purification is achieved by redistillation, yielding 51–60 g (64–75%) of neopentyl iodide with a boiling point of 54–55°C (at 55 mm Hg).

Dehydration of Alcohols

Methyltriphenoxypyrophosphonium iodide is an effective reagent for the dehydration of alcohols, particularly when used in aprotic solvents like 1,3-dimethylimidazolidin-2-one. The reaction

mechanism involves an initial interaction between the alcohol and the phosphonium salt, leading to the displacement of a phenoxide group.

A detailed, generalized experimental protocol for this application is not readily available in the provided search results. Researchers should refer to the primary literature for specific substrate-dependent conditions.

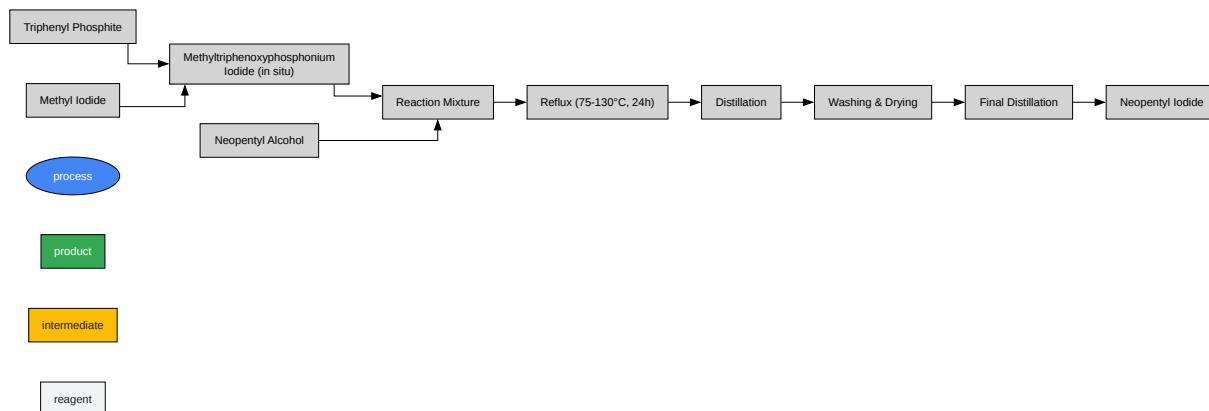
Conversion of 5'-Hydroxyl Group of Nucleosides to 5'-Deoxy-5'-iodo Group

This transformation is a key step in the synthesis of many modified nucleosides.

A detailed experimental protocol with specific quantities and reaction conditions for the iodination of nucleosides using **methyltriphenoxypyrophosphonium iodide** was not found in the provided search results. It is recommended to consult specialized literature in nucleoside chemistry for detailed procedures.

Data Presentation

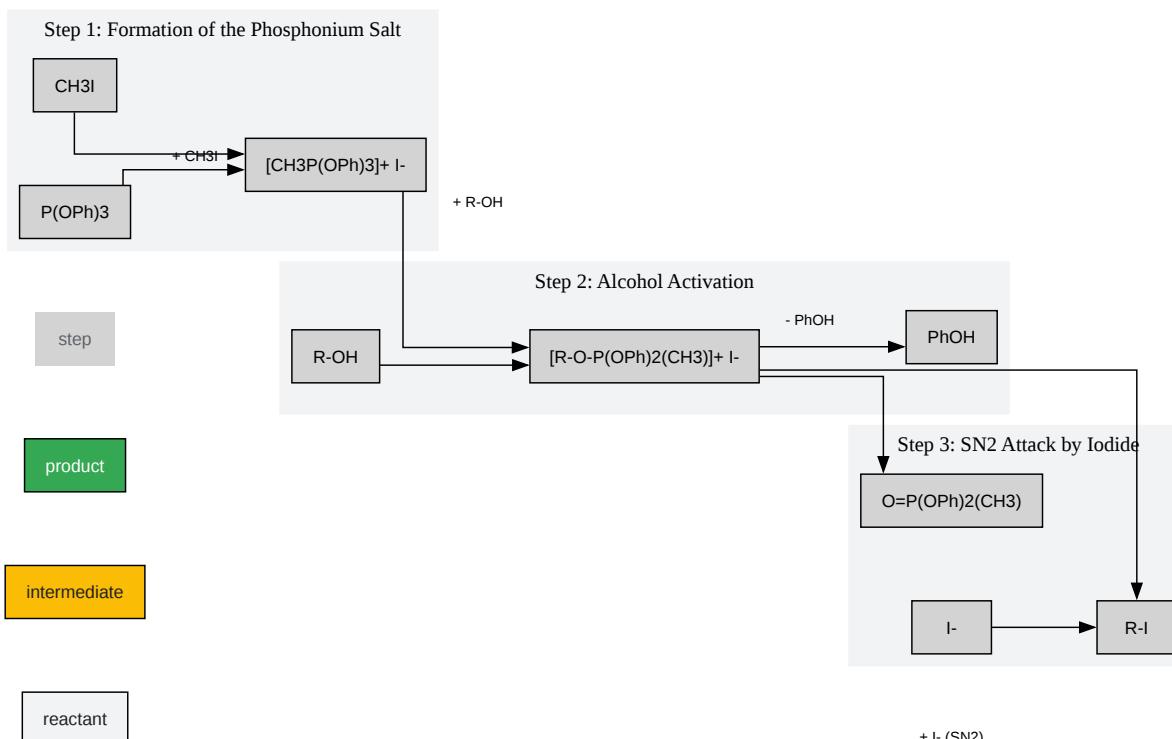
Table 1: Synthesis of Various Alkyl Iodides from Alcohols[7]


Alcohol	Product	Procedure	Yield (%)	Boiling Point (°C / mm Hg)
n-Butanol	n-Butyl iodide	A	80	126–128 / 760
n-Hexanol	n-Hexyl iodide	A	75	64–66 / 15
2-Phenylethanol	2-Phenylethyl iodide	A	95	94–95 / 1.5
2,2-Dimethyl-1,3-propanediol	1,3-Diiodo-2,2-dimethylpropane	A	75	70–71 / 0.1
tert-Amyl alcohol	tert-Amyl iodide	B	80	50–52 / 50
Ethyl 3-hydroxypropionate	Ethyl 3-iodopropionate	B	90	65–66 / 8
Cyclohexanol	Iodocyclohexane	B	74-75	66–68 / 12

Procedure A is as described for neopentyl iodide. Procedure B involves the pre-formation of the oily **methyltriphenoxypyrophosphonium iodide** before the addition of the alcohol.

Mandatory Visualizations

Logical Workflow for the Synthesis of Neopentyl Iodide


The following diagram illustrates the key steps and transformations in the synthesis of neopentyl iodide using triphenyl phosphite and methyl iodide.

[Click to download full resolution via product page](#)

Caption: Workflow for Neopentyl Iodide Synthesis.

Reaction Mechanism for Alcohol to Alkyl Iodide Conversion

This diagram outlines the proposed mechanistic pathway for the conversion of an alcohol to an alkyl iodide using **methyltriphenoxypyrophosphonium iodide**.

[Click to download full resolution via product page](#)

Caption: Mechanism of Alcohol to Alkyl Iodide Conversion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. digital.csic.es [digital.csic.es]
- 2. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltriphenoxyphosphonium iodide | C19H18IO3P | CID 2735090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Methyltriphenoxyphosphonium iodide (MTPI); induced dehydration and dehydrohalogenation in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyltriphenoxyphosphonium Iodide (Triphenyl Phosphite Methiodide)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024030#synonyms-for-methyltriphenoxyphosphonium-iodide-like-triphenyl-phosphite-methiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com